molecular formula C16H15ClFNOS2 B2744913 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705511-78-9

4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2744913
CAS No.: 1705511-78-9
M. Wt: 355.87
InChI Key: AWXZQQMINPXARL-UHFFFAOYSA-N
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Description

The compound 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The process may start with the preparation of the 2-chloro-6-fluorophenyl and 7-(thiophen-2-yl)-1,4-thiazepan-4-yl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenating agents, thionyl chloride, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be investigated for its potential biological activity. The presence of the thiazepane ring suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique combination of aromatic and heterocyclic structures makes it a versatile candidate for material science research.

Mechanism of Action

The mechanism of action of 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazepane ring suggests that it could form stable complexes with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-6-fluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (2-Chloro-6-fluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)amine: Similar structure but with an amine group instead of a carbonyl group.

    (2-Chloro-6-fluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfone: Similar structure but with a sulfone group instead of a carbonyl group.

Uniqueness

The uniqueness of 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane lies in its specific combination of functional groups and ring structures

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNOS2/c17-11-3-1-4-12(18)15(11)16(20)19-7-6-14(22-10-8-19)13-5-2-9-21-13/h1-5,9,14H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXZQQMINPXARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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